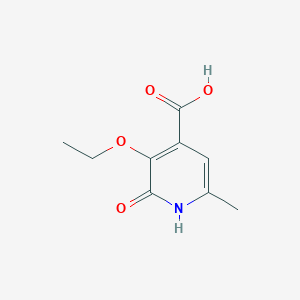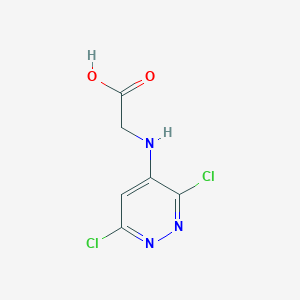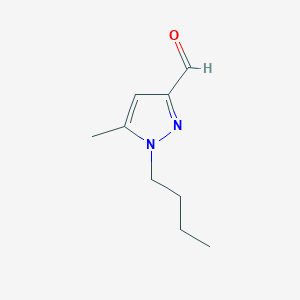
1-Methyl-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a thiophene group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as thiophene-2-carboxylic acid and methyl acetoacetate.
Condensation Reaction: The initial step involves a condensation reaction between thiophene-2-carboxylic acid and methyl acetoacetate in the presence of a base like sodium ethoxide.
Cyclization: The intermediate product undergoes cyclization under acidic conditions to form the dihydropyridine ring.
Oxidation: The final step involves oxidation to introduce the keto group, yielding this compound.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether can be used under acidic or basic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 1-Methyl-2-hydroxy-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid.
Substitution: Various substituted thiophene derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: It is used in the synthesis of conductive polymers and organic semiconductors.
Biology and Medicine:
Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industry:
Agriculture: Potential use as a precursor for agrochemicals.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The compound exerts its effects primarily through interaction with biological macromolecules. It can bind to enzymes or receptors, altering their activity. The thiophene ring and the keto group are crucial for its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.
Comparación Con Compuestos Similares
1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Lacks the thiophene group, resulting in different chemical properties and biological activities.
2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid: Lacks the methyl group, which can affect its reactivity and binding properties.
Uniqueness: 1-Methyl-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid is unique due to the presence of both the thiophene and methyl groups, which enhance its chemical versatility and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H9NO3S |
|---|---|
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
1-methyl-2-oxo-6-thiophen-2-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO3S/c1-12-8(9-3-2-4-16-9)5-7(11(14)15)6-10(12)13/h2-6H,1H3,(H,14,15) |
Clave InChI |
SETSMCZMPWUNLD-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=CC1=O)C(=O)O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl (1S,2S,5R)-6,6-dichloro-2-(hydroxymethyl)-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13014510.png)



![2-O-benzyl 7-O-tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate](/img/structure/B13014540.png)

![(1S,5R,6R)-1-tert-Butoxycarbonylamino-6-fluoro-3-azabicyclo[3,3,0]octane](/img/structure/B13014553.png)
![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B13014564.png)
![Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13014565.png)



